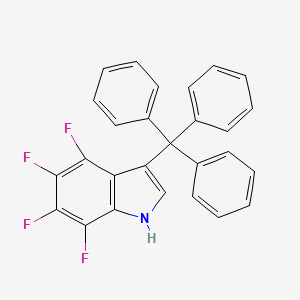
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole is a fluorinated indole derivative Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
The synthesis of 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the indole ring.
Tritylation: Attachment of the triphenylmethyl group to the indole nitrogen.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its potential interactions with biological molecules.
Medicine: Fluorinated indoles are often investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, while the triphenylmethyl group can provide steric hindrance and influence the overall conformation of the molecule. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4,5,6,7-Tetrafluoro-3-(triphenylmethyl)-1H-indole include other fluorinated indoles and tritylated indoles. For example:
4,5,6,7-Tetrafluoro-3-(trifluoromethyl)-1H-indazole: This compound has a similar fluorinated structure but with a trifluoromethyl group instead of a triphenylmethyl group.
4,5,6,7-Tetrafluoro-3-methyl-1H-indazole: Another fluorinated indole derivative with a methyl group.
The uniqueness of this compound lies in its combination of fluorine atoms and the bulky triphenylmethyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
574757-95-2 |
|---|---|
Formule moléculaire |
C27H17F4N |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
4,5,6,7-tetrafluoro-3-trityl-1H-indole |
InChI |
InChI=1S/C27H17F4N/c28-22-21-20(16-32-26(21)25(31)24(30)23(22)29)27(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,32H |
Clé InChI |
DETREVNDXFUERQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CNC5=C4C(=C(C(=C5F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


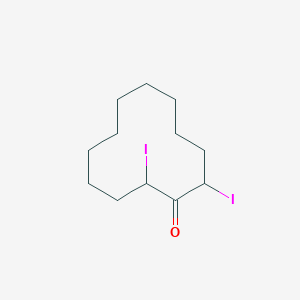
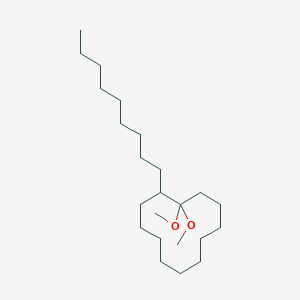
![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)
![2,2'-(But-1-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12591778.png)

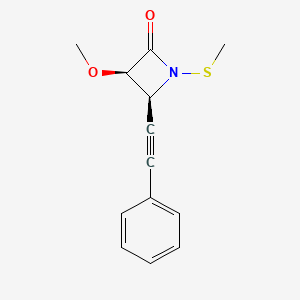
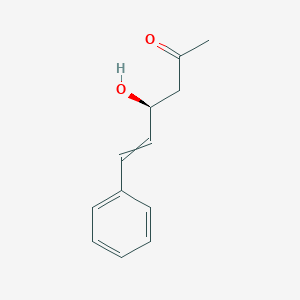
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)


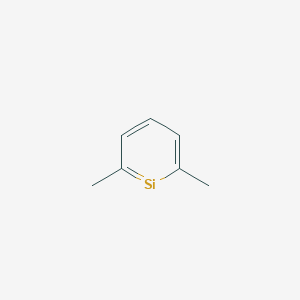
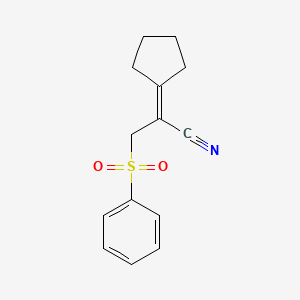
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
